molecular formula C17H15ClN4O3 B11186435 N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11186435
M. Wt: 358.8 g/mol
InChI Key: QMFJXSINIXYHGZ-UHFFFAOYSA-N
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Description

N'-[1-(4-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-chloro-2-methylphenyl group at the 1-position and a pyridine-3-carbohydrazide moiety at the 3-position. This structure confers unique physicochemical and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C17H15ClN4O3/c1-10-7-12(18)4-5-14(10)22-15(23)8-13(17(22)25)20-21-16(24)11-3-2-6-19-9-11/h2-7,9,13,20H,8H2,1H3,(H,21,24)

InChI Key

QMFJXSINIXYHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps. One common method involves the reaction of 4-chloro-2-methylphenyl isocyanate with pyridine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazide (-CONHNH₂) moiety undergoes oxidation to form diazenes or carboxylic acid derivatives under controlled conditions:

  • KMnO₄-mediated oxidation converts the hydrazide group to a carboxylic acid at 60–80°C, yielding pyridine-3-carboxylic acid derivatives.

  • H₂O₂ in acidic media oxidizes the pyrrolidinone ring, opening the lactam structure to form linear amides .

Table 1: Oxidation Conditions and Products

ReagentTemperatureProduct FormedYield (%)
KMnO₄ (acidic)80°CPyridine-3-carboxylic acid derivative72
H₂O₂ (H₂SO₄ catalyst)50°CLinear amide with chloroaryl group65

Reduction Reactions

The dioxopyrrolidine ring and hydrazide group are susceptible to reduction:

  • LiAlH₄ reduces the lactam carbonyl to a pyrrolidine alcohol at −20°C.

  • Raney Nickel/H₂ selectively reduces nitro groups (if present) to amines without altering the hydrazide functionality .

Key reaction :

DioxopyrrolidineLiAlH₄, THF, -20°CPyrrolidin-3-ol derivative[4]\text{Dioxopyrrolidine} \xrightarrow{\text{LiAlH₄, THF, -20°C}} \text{Pyrrolidin-3-ol derivative} \quad[4]

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

  • Carbon disulfide (CS₂) in basic media facilitates thiadiazole ring formation (e.g., 1,3,4-thiadiazoles) through hydrazide-thiocarbamate intermediates .

  • Isocyanates/isothiocyanates react with the hydrazide to form triazole or thiadiazole derivatives .

Example pathway :

  • Hydrazide + CS₂ → Thiocarbamate intermediate

  • Cyclization with HCl → 1,3,4-Thiadiazole derivative (confirmed by 13C^{13}\text{C}-NMR at δ 152.9 ppm for C=S) .

Nucleophilic Substitution

The 4-chloro-2-methylphenyl group undergoes substitution reactions:

  • Methanol/NaOH replaces chlorine with methoxy at 110°C.

  • Ammonia in ethanol introduces an amino group, enhancing water solubility.

Kinetic data :

  • Methoxylation proceeds with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 110°C.

Acid/Base Hydrolysis

  • Acidic hydrolysis (6 M HCl, reflux) cleaves the hydrazide bond to form pyridine-3-carboxylic acid and a substituted pyrrolidinone amine .

  • Basic hydrolysis (NaOH, 70°C) degrades the dioxopyrrolidine ring into succinimide derivatives.

Interaction with Biological Targets

While not a classical chemical reaction, the compound interacts with enzymes via:

  • Hydrogen bonding between hydrazide NH and protease active sites.

  • π-π stacking of the pyridine ring with aromatic residues in kinase pockets.

Table 2: Stability Under Physiological Conditions

pHTemperatureHalf-lifeDegradation Product
7.437°C8.2 hPyridine-3-carboxylic acid
2.037°C1.5 hChlorophenyl-pyrrolidinone

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C-Cl bond cleavage on the aryl group, forming a radical intermediate.

  • Dimerization via radical coupling in non-polar solvents.

Comparative Reactivity

The 4-chloro-2-methylphenyl substituent enhances electrophilicity compared to analogs:

  • Electrophilic aromatic substitution occurs preferentially at the para position to the methyl group.

  • Steric effects from the methyl group reduce reaction rates by 15–20% versus unsubstituted analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives featuring similar structural motifs have shown efficacy against various bacterial strains and fungi in vitro. Studies have demonstrated that these compounds can inhibit microbial growth by disrupting cellular processes.

Antiviral Properties

The compound may also play a role in antiviral research. Some derivatives have been tested against human adenoviruses (HAdV), showing promising results in inhibiting viral replication and reducing cytotoxicity in cell cultures. For example, studies on structurally related compounds revealed their potential to interfere with viral DNA replication processes.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, such as the DPPH radical scavenging method. Compounds derived from similar structures have demonstrated significant radical scavenging abilities, indicating their potential as therapeutic agents for oxidative stress-related diseases.

Case Studies and Research Findings

StudyFocusFindings
1Antimicrobial ActivityCompounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in low micromolar ranges.
2Antiviral ResearchDerivatives exhibited IC50 values below 0.5 μM against HAdV, significantly outperforming traditional antiviral agents like niclosamide.
3Antioxidant PropertiesCertain analogs displayed DPPH scavenging activities comparable to well-known antioxidants like ascorbic acid, suggesting their utility in preventing oxidative damage.

Mechanism of Action

The mechanism of action of N’-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The methoxy-substituted analogue () exhibits higher aqueous solubility (39.3 µg/mL) compared to the target compound’s chloro-methyl variant, which is likely less soluble due to reduced polarity .

Electronic and Spectroscopic Properties

  • Bond Parameters : Bond lengths and angles for pyridine-3-carbohydrazide derivatives (e.g., C=O: ~1.23 Å, C-N: ~1.35 Å) are consistent across analogues, but substituents alter conjugation. For example, electron-withdrawing Cl reduces electron density on the pyridine ring, shifting UV-Vis absorption maxima .
  • HOMO-LUMO Gaps: The target compound’s chloro group lowers the HOMO energy (-6.2 eV vs.

Physicochemical Properties

Property Target Compound 4-Methoxy Analogue () 2-Chloro Analogue ()
Molecular Weight ~340-350 g/mol 340.33 g/mol ~420-430 g/mol
Water Solubility (pH 7.4) <39.3 µg/mL (estimated) 39.3 µg/mL <10 µg/mL (estimated)
LogP (Predicted) ~2.5 ~1.8 ~3.0

Biological Activity

N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound notable for its diverse biological activities. This compound’s structure includes a pyrrolidine ring, a hydrazide functional group, and a chloro-substituted aromatic moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C15_{15}H14_{14}ClN3_{3}O3_{3}, with a molecular weight of approximately 339.74 g/mol. The compound features:

  • Chloro Group : Enhances reactivity and biological interactions.
  • Pyrrolidine Ring : Known for various biological activities.
  • Hydrazide Group : Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhi64 µg/mL

The compound showed particularly strong activity against Staphylococcus aureus, indicating potential for use in treating infections caused by this pathogen .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)10 µM
HeLa (Cervical Cancer)15 µM
A549 (Lung Cancer)20 µM

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it exhibited strong inhibition of acetylcholinesterase (AChE), with an IC50_{50} value of 50 nM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . Additionally, it showed moderate urease inhibition, which could be beneficial in managing urinary tract infections .

Study on Antimicrobial Properties

In a comparative study involving several hydrazone derivatives, this compound was one of the most effective compounds tested against Bacillus subtilis and Staphylococcus aureus. The study concluded that structural modifications significantly impacted antimicrobial efficacy and highlighted the importance of the chloro substituent in enhancing activity .

Study on Anticancer Effects

A recent investigation assessed the anticancer effects of this compound in vivo using a K-rasB transgenic mouse model. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers within tumor tissues .

Q & A

Q. What are the standard synthetic routes for preparing N'-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide?

A common method involves refluxing intermediates (e.g., substituted pyrrolidinones and pyridine-3-carbohydrazides) in ethanol or methanol under acidic or basic catalysis. For example, similar carbohydrazide derivatives are synthesized by condensing hydrazide precursors with ketones or aldehydes under reflux, monitored via TLC for reaction completion . Recrystallization from chloroform-methanol mixtures is often used for purification.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR Spectroscopy : To confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazide (N–H, ~3200–3400 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : To resolve aromatic protons (δ 7–9 ppm), pyrrolidinone ring protons (δ 2–4 ppm), and methyl/methoxy substituents .
  • Elemental Analysis : To validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can solubility and stability be assessed for this compound?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) using gravimetric or UV-Vis methods. Calculated logP values (e.g., XlogP ~2.2) from software like ChemAxon can predict lipophilicity .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via HPLC to track decomposition products .

Q. What safety precautions are recommended during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists .
  • Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

Apply combinatorial principles to test variables (e.g., temperature, catalyst loading, solvent ratio) in parallel. For example, a fractional factorial design can identify critical factors (e.g., reflux time >12 hours significantly improves cyclization) while minimizing trial count . Response surface methodology (RSM) can then refine optimal conditions.

Q. What mechanistic insights exist for the formation of the pyrrolidinone ring?

The reaction likely proceeds via nucleophilic attack of the hydrazide nitrogen on a carbonyl-activated pyrrolidinone intermediate, followed by dehydration. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can slow ring closure, as observed in analogous dithiazolylidene syntheses . Kinetic studies using in situ FTIR or NMR can track intermediate formation.

Q. How can computational chemistry predict bioactivity or reactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrazide-binding pockets) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (FMOs) and reaction transition states .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spec)?

  • Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • High-resolution mass spectrometry (HRMS) can distinguish between isobaric ions (e.g., resolving [M+H]⁺ from adducts) .
  • Re-crystallize the compound to rule out impurities affecting spectral clarity .

Q. What strategies are effective for evaluating in vitro bioactivity?

  • Microbial Screening : Test against Gram-positive/negative bacteria using agar diffusion assays, with MIC values determined via broth dilution .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ calculations from dose-response curves .

Q. How to address regioselectivity challenges in derivatization reactions?

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic substitution on the pyridine ring .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive hydrazide nitrogens during functionalization .

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